tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes examining the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Crystal Structure and Mirror Symmetry
The crystal structure of closely related spiropiperidines, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate , reveals mirror symmetry and a chair conformation, highlighting its potential in materials science for designing compounds with specific optical properties (Dong et al., 1999).
Synthesis and Novel Routes
A novel synthetic route developed for spirocyclic amide derivatives, starting from similar compounds, indicates the versatility of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in synthesizing a wide range of spirocyclic compounds, useful in medicinal chemistry and materials science (Srinivasan et al., 2012).
Structural Analysis and Biological Activity
The detailed structural analysis through X-ray diffraction and the evaluation of biological activities, such as antibacterial and anthelmintic properties, of similar compounds suggest the potential of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in developing new pharmaceutical agents with specific biological activities (Sanjeevarayappa et al., 2015).
Difluoromethylation and Chemical Transformations
Research on the difluoromethylation of terminal alkynes, utilizing similar compounds, showcases the chemical versatility and potential applications of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in synthesizing fluorinated organic molecules, which are valuable in medicinal chemistry and agrochemical research (Okusu et al., 2015).
Conformational Restriction and Peptide Mimetics
The synthesis of spirolactams, acting as conformationally restricted pseudopeptides, from compounds structurally similar to tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate , suggests its use in developing peptide mimetics. These mimetics have implications in drug design, offering a novel approach to targeting protein-protein interactions (Fernandez et al., 2002).
Safety And Hazards
This involves examining the compound’s safety and potential hazards. It includes studying its toxicity, flammability, and reactivity. It also involves examining how to safely handle, store, and dispose of the compound.
Future Directions
This involves discussing potential future research directions for the compound. This could include potential applications, further studies to understand its properties, or modifications to improve its activity or reduce its side effects.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and the specifics may vary depending on the exact nature of the compound and the context in which it is being studied.
properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)15(23)20-14(21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSSBEFPSWOFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
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